2-Azido-1-methylbenzimidazole

Descripción general

Descripción

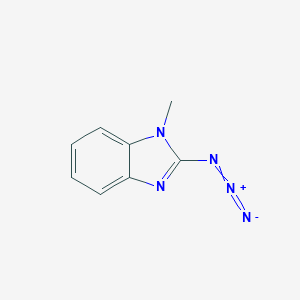

2-Azido-1-methylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with an azido group at the second position and a methyl group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1-methylbenzimidazole typically involves the azidation of 1-methylbenzimidazole. One common method includes the reaction of 1-methylbenzimidazole with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group on the benzimidazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 2-Azido-1-methylbenzimidazole undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with unsaturated compounds to form triazole derivatives, diesters, and ynamines.

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted benzimidazole derivatives.

Common Reagents and Conditions:

Cycloaddition Reagents: Diphenylketene, dimethyl acetylenedicarboxylate, methyl propiolate, and N,N-diethyl-phenylethynylamine are commonly used reagents for cycloaddition reactions with this compound.

Substitution Reagents: Various nucleophiles, such as amines and carboxylic acids, can react with the azido group under suitable conditions.

Major Products:

Triazole Derivatives: Formed through cycloaddition reactions.

Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions

Aplicaciones Científicas De Investigación

2-Azido-1-methylbenzimidazole has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-azido-1-methylbenzimidazole and its derivatives often involves the formation of reactive intermediates, such as nitrenes, upon exposure to light or heat. These intermediates can covalently bind to target molecules, such as proteins or nucleic acids, leading to various biological effects. The specific molecular targets and pathways depend on the nature of the substituents on the benzimidazole ring and the type of reaction involved .

Comparación Con Compuestos Similares

- 2-Azido-4,5-difluoro-1-methylbenzimidazole

- 2-Azido-4,6-difluoro-1-methylbenzimidazole

- 2-Azido-4,5,7-trifluoro-1-methylbenzimidazole

Comparison: 2-Azido-1-methylbenzimidazole is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its fluorinated analogs, it exhibits different photoreactivity and chemical behavior. For instance, fluorinated derivatives show regioselective photooxygenation, which is not observed in the non-fluorinated compound .

Actividad Biológica

2-Azido-1-methylbenzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and various biological assays that highlight its utility in treating a range of diseases.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide functional group at the 2-position of the benzimidazole ring. The synthesis of this compound typically involves the introduction of the azide group through various methodologies, including the use of sodium azide in nucleophilic substitutions or as part of more complex synthetic routes involving other heterocycles.

Synthesis Methods

- Nucleophilic Substitution : Reacting benzimidazole derivatives with sodium azide to introduce the azide group.

- Photochemical Reactions : Utilizing UV irradiation to facilitate reactions involving azides and other functional groups, leading to regioselective synthesis .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. Notably, compounds derived from this scaffold have demonstrated:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria. For instance, some synthesized derivatives showed MIC values comparable to standard antibiotics like ciprofloxacin and norfloxacin .

- Antifungal Activity : Certain derivatives have been tested against fungi such as Candida albicans, showing promising results with MIC values indicating substantial antifungal efficacy .

Antiviral Activity

Benzimidazole derivatives, including those containing the azido group, have been investigated for their activity against viral enzymes such as reverse transcriptase. These compounds can inhibit viral replication effectively, making them candidates for antiviral drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

-

Antimicrobial Efficacy :

- A study synthesized various benzimidazole derivatives, including this compound, which were screened for antibacterial activity against Staphylococcus aureus and E. coli. The results indicated that certain derivatives had MIC values ranging from 3.125 to 12.5 μmol/mL, demonstrating significant antibacterial potency .

- Antitumor Activity :

- Structure-Activity Relationship (SAR) :

Data Summary Table

Propiedades

IUPAC Name |

2-azido-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-13-7-5-3-2-4-6(7)10-8(13)11-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBPHCPFYTWTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164817 | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-73-0 | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.